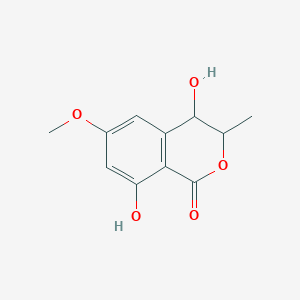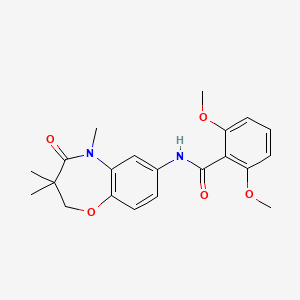
4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one is a complex organic compound with the molecular formula C({11})H({12})O(_{5}).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one typically involves multi-step organic reactions. One common method starts with the condensation of appropriate phenolic compounds with aldehydes under acidic or basic conditions to form the isochromene core. Subsequent hydroxylation and methylation steps introduce the hydroxy and methoxy groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, often employing catalysts to increase yield and reduce reaction times. Techniques such as continuous flow synthesis can be used to scale up the production while maintaining high purity and consistency .
化学反应分析
Types of Reactions: 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions can produce a variety of functionalized isochromenes .
科学研究应用
4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its possible therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism by which 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity, influencing pathways related to oxidative stress, inflammation, and cell proliferation .
相似化合物的比较
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one: Similar structure but lacks the hydroxyl groups.
3,4-Dihydro-8-hydroxy-3-methyl-1H-isochromen-1-one: Similar but with different substitution patterns.
Uniqueness: 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its reactivity and potential for diverse applications .
属性
IUPAC Name |
4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-5-10(13)7-3-6(15-2)4-8(12)9(7)11(14)16-5/h3-5,10,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPSOCVCUXUXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=CC(=C2)OC)O)C(=O)O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)

![8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2827337.png)
![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B2827339.png)



![3-[(2,4-dichlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827344.png)
![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)

![2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole](/img/structure/B2827347.png)
![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2827353.png)
